

improving turnover number (TON) in iridium-SpiroPAP catalysis

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Compound of Interest

Compound Name: (R)-DTB-SpiroPAP

Cat. No.: B3102209

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Technical Support Center: Iridium-SpiroPAP Catalysis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing iridium-SpiroPAP catalyzed reactions to achieve high turnover numbers (TON).

Frequently Asked Questions (FAQs)

Q1: What is the iridium-SpiroPAP catalyst system and why is it used?

A1: The iridium-SpiroPAP catalyst is a highly efficient molecular catalyst used for asymmetric hydrogenation of various substrates, particularly ketones and β -ketoesters.^{[1][2]} It is renowned for its ability to achieve exceptionally high turnover numbers (TONs), in some cases reaching up to 4,550,000, and excellent enantioselectivities.^{[1][2]} The catalyst's high performance is attributed to the tridentate SpiroPAP ligand, which confers high stability and creates a well-defined chiral environment around the iridium center.

Q2: What is a typical turnover number (TON) I can expect with an iridium-SpiroPAP catalyst?

A2: The TON is highly dependent on the substrate, catalyst loading, and reaction conditions. For the asymmetric hydrogenation of aryl ketones, TONs can reach as high as 4,550,000.^{[1][2]} For more challenging substrates or under non-optimized conditions, the TON may be lower.

The tables in the Data Presentation section provide examples of TONs achieved under various experimental setups.

Q3: What are the key factors that influence the turnover number (TON) in iridium-SpiroPAP catalysis?

A3: Several factors critically impact the TON:

- **Catalyst Loading (S/C ratio):** Lower catalyst loadings (higher substrate-to-catalyst ratios) are desirable for achieving a high TON, but may require longer reaction times or more forcing conditions.^[1]
- **Purity of Reagents and Solvents:** The catalyst is sensitive to acidic impurities, which can lead to deactivation. Therefore, the use of freshly distilled and degassed solvents and purified substrates is crucial.
- **Presence of a Base:** A base, such as potassium tert-butoxide (KOtBu), is generally required to activate the catalyst.
- **Hydrogen Pressure:** Higher hydrogen pressure can often increase the reaction rate and, consequently, the TON, especially for less reactive substrates.^[1]
- **Temperature:** The optimal temperature is substrate-dependent. While higher temperatures can increase the reaction rate, they may also lead to catalyst decomposition or reduced enantioselectivity.
- **Solvent:** Anhydrous ethanol is a commonly used solvent that has proven effective for many substrates.^[1]

Q4: How stable is the Ir-SpiroPAP catalyst?

A4: The solid Ir-SpiroPAP catalyst is relatively stable in air for several days and can be stored under an inert atmosphere for months without significant loss of activity. However, in solution, the catalyst is less stable and can lose activity within a few hours of exposure to air.

Troubleshooting Guide

Issue	Possible Cause(s)	Suggested Solution(s)
Low or No Conversion	1. Inactive catalyst.	- Ensure the catalyst was properly prepared and stored under an inert atmosphere. - Prepare a fresh batch of the active catalyst.
2. Insufficient catalyst activation.	- Confirm the presence and correct stoichiometry of the base (e.g., KOtBu). - Ensure the base is of high purity and anhydrous.	
3. Presence of impurities.	- Use freshly distilled and degassed solvents. - Purify the substrate to remove any acidic impurities.	
4. Insufficient hydrogen pressure.	- Increase the hydrogen pressure. - Check for leaks in the reactor system.	
Low Turnover Number (TON)	1. Catalyst deactivation over time.	- Consider a fed-batch process or a continuous flow setup for very long reaction times. - Ensure stringent exclusion of air and moisture during the reaction.
2. Sub-optimal reaction conditions.	- Systematically vary the temperature, pressure, and solvent to find the optimal conditions for your specific substrate. Refer to the data tables below for guidance. - Optimize the substrate-to-base ratio.	
3. Catalyst poisoning.	- Identify and remove potential catalyst poisons from the	

substrate or solvent. Common poisons include sulfur compounds and strongly coordinating species.

Low Enantioselectivity (ee%)

1. Incorrect catalyst chirality.

- Ensure you are using the correct enantiomer of the SpiroPAP ligand for the desired product enantiomer.

2. Racemization of the product.

- Analyze the reaction mixture at different time points to check if the ee% decreases over time. If so, consider lowering the reaction temperature or reducing the reaction time.

3. Sub-optimal ligand structure.

- For certain substrates, a modified SpiroPAP ligand with different substituents may be required to achieve high enantioselectivity.

Data Presentation

Table 1: Effect of Catalyst Loading and Reaction Conditions on TON for the Asymmetric Hydrogenation of Ethyl 3-oxo-3-phenylpropanoate[1]

Entry	S/C Ratio	H ₂ Pressure (atm)	Time (h)	Conversion (%)	ee (%)	TON
1	100,000	50	19	98	98	98,000
2	1,500,000	100	96	82	98	1,230,000

Table 2: Asymmetric Hydrogenation of Various β -Aryl- β -ketoesters with Ir-(R)-SpiroPAP[1]

Reaction Conditions: 0.1 mol% Ir-(R)-SpiroPAP, [KOtBu] = 0.02 M, [substrate] = 1 M, 8 atm H₂, anhydrous EtOH, room temperature.

Substrate	Time	Yield (%)	ee (%)
Ethyl 3-oxo-3-phenylpropanoate	25 min	98	98.0
Ethyl 3-oxo-3-(2-naphthyl)propanoate	4 h	95	99.8
Ethyl 3-oxo-3-(p-tolyl)propanoate	1 h	96	97.2
Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate	2 h	97	96.0

Experimental Protocols

Preparation of the Ir-SpiroPAP Catalyst

This protocol describes the in situ preparation of the active iridium dihydride catalyst.

Materials:

- [Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)
- (R)-SpiroPAP or (S)-SpiroPAP ligand
- Anhydrous ethanol (EtOH)
- Schlenk tube or similar reaction vessel
- Hydrogen gas (H₂)

Procedure:

- To a dry Schlenk tube under an inert atmosphere (e.g., argon), add $[\text{Ir}(\text{COD})\text{Cl}]_2$ and a small excess of the SpiroPAP ligand.
- Purge the Schlenk tube with hydrogen gas three times.
- Add anhydrous ethanol via syringe.
- Stir the reaction mixture at room temperature for 1-1.5 hours. The color of the solution will typically change from orange to light yellow, indicating the formation of the active dihydride catalyst.
- The resulting solution containing the catalyst can be used directly for the hydrogenation reaction. Alternatively, the solvent can be removed under reduced pressure to yield the catalyst as a light yellow powder, which should be stored under an inert atmosphere.

Asymmetric Hydrogenation of a Ketone (General Procedure)

This protocol provides a general procedure for the asymmetric hydrogenation of a ketone substrate. Optimal conditions may vary depending on the specific substrate.

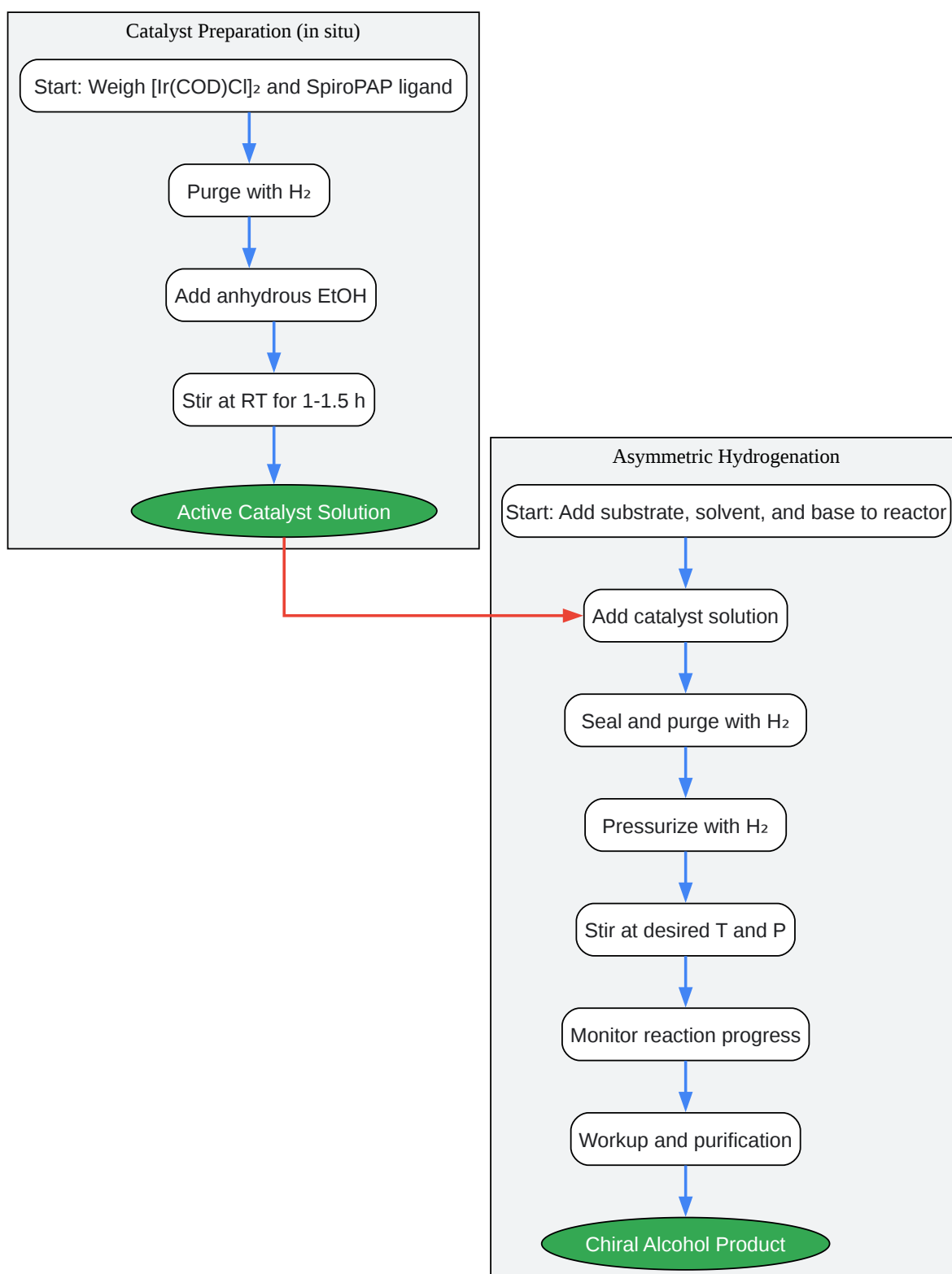
Materials:

- Substrate (ketone)
- Ir-SpiroPAP catalyst solution (prepared as described above) or solid catalyst
- Anhydrous solvent (e.g., ethanol)
- Base (e.g., potassium tert-butoxide, KOtBu)
- High-pressure reactor

Procedure:

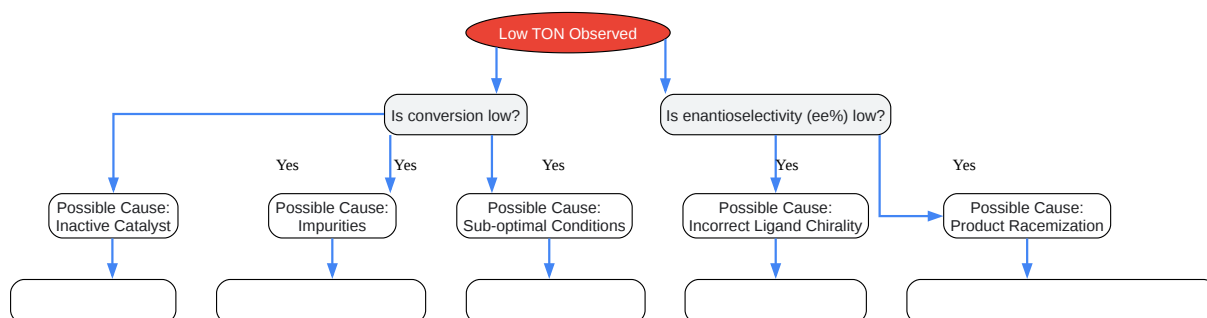
- In a glovebox or under an inert atmosphere, add the substrate, solvent, and base to the high-pressure reactor.
- Add the required amount of the Ir-SpiroPAP catalyst solution or solid.
- Seal the reactor and purge with hydrogen gas several times.
- Pressurize the reactor to the desired hydrogen pressure.
- Stir the reaction mixture at the desired temperature for the specified time.
- Monitor the reaction progress by a suitable analytical method (e.g., GC, HPLC).
- Once the reaction is complete, carefully vent the hydrogen gas and quench the reaction.
- The product can be isolated and purified using standard laboratory techniques (e.g., extraction, chromatography).

Visualizations



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Caption: Experimental workflow for catalyst preparation and asymmetric hydrogenation.



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Caption: Troubleshooting decision tree for low turnover number (TON).

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References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
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